Home > Products > Building Blocks P6794 > [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine - 672309-97-6

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Catalog Number: EVT-378846
CAS Number: 672309-97-6
Molecular Formula: C14H21ClN2
Molecular Weight: 252.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 functions as an allosteric antagonist for cannabinoid CB1 receptors. [] Preclinical studies have demonstrated its potential as a hypophagic agent, suggesting possible applications in addressing obesity. []

Overview

Chemical Identity
The compound [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine is classified under the chemical identifier CAS 672309-97-6. Its molecular formula is C14H21ClN2C_{14}H_{21}ClN_{2} with a molar mass of 252.78 g/mol. This compound features a chlorinated phenyl group and a pyrrolidine ring, which are central to its structure and potential biological activity.

Classification
This compound falls under the category of organic compounds, specifically amines. It is noted for its potential therapeutic applications, particularly in neurological contexts, and is investigated for its role as a protein kinase B inhibitor, which may have implications in cancer treatment and other diseases .

Synthesis Analysis

Synthesis Methods
The synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine can involve several chemical reactions, typically starting from commercially available precursors. A common method includes the reaction of 4-chlorobenzaldehyde with pyrrolidine derivatives followed by reductive amination processes to introduce the methyl amine group.

Technical Details

  1. Starting Materials: 4-chlorobenzaldehyde, pyrrolidine, and methylamine.
  2. Reagents: Common reagents may include reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.
  3. Conditions: The reaction may require controlled temperatures and inert atmospheres to prevent side reactions.
Molecular Structure Analysis

Structure Description
The molecular structure of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine can be visualized as follows:

  • Core Structure: The compound consists of a pyrrolidine ring attached to a propyl chain, which is further substituted by a chlorophenyl group.

    Molecular Structure

Data Overview

  • Molecular Formula: C14H21ClN2C_{14}H_{21}ClN_{2}
  • Molar Mass: 252.78 g/mol
  • Melting Point: Data on melting point is not explicitly provided but can be inferred from similar compounds.
Chemical Reactions Analysis

Reactions Involved
The primary reactions involving [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine include:

  1. Formation of Amine Bonds: This can occur through nucleophilic attack by the amine on carbonyl groups during synthesis.
  2. Substitution Reactions: The chlorophenyl group may undergo nucleophilic substitution under certain conditions, potentially leading to derivatives with varying biological activities.

Technical Details
Kinetic studies may be performed to analyze the reaction rates and mechanisms involved in these transformations, often utilizing spectroscopic methods for monitoring.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine primarily relates to its interaction with protein kinase B pathways.

  1. Inhibition of Protein Kinase B: This compound may inhibit the phosphorylation processes mediated by protein kinase B, which plays a critical role in cell signaling pathways related to growth and survival.
  2. Cellular Effects: By inhibiting this pathway, the compound could induce apoptosis in cancer cells or modulate other cellular responses linked to neuroprotection.
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Likely a solid based on molecular weight.
  • Solubility: Solubility data is limited but can be inferred from similar amine compounds; likely soluble in organic solvents.

Chemical Properties

  • Stability: The stability of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine under various pH conditions should be evaluated.
  • Reactivity: Potentially reactive due to the presence of both amine and chlorinated groups.
Applications

This compound has several scientific uses:

  1. Pharmaceutical Research: Investigated for its neuroprotective effects and potential therapeutic applications in treating neurological disorders.
  2. Biochemical Studies: Used as a tool in studying protein kinase B pathways and their implications in cancer biology.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Introduction to [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Nomenclature and Structural Classification in Psychoactive Substituted Cathinones

Systematic nomenclature identifies this compound as [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine, with Chemical Abstracts Service (CAS) registry number 672309-97-6 [2] [7]. The molecular formula is C₁₄H₂₁ClN₂, yielding a molecular weight of 252.789 g/mol [2]. Alternative chemical designations include 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine, reflecting its structural relationship to substituted cathinone derivatives [7].

Structurally, the molecule features three key components:

  • A 4-chlorophenyl group providing aromatic character and lipophilicity
  • A propylamine spacer enabling conformational flexibility
  • A N-methylpyrrolidine moiety serving as a cationic center under physiological conditions

Table 1: Nomenclature and Identifiers of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Nomenclature TypeDesignation
Systematic Name[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
CAS Registry Number672309-97-6
Molecular FormulaC₁₄H₂₁ClN₂
Molecular Weight252.789 g/mol
Common Synonyms1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine; α-(4-chlorophenyl)-N-methyl-1-pyrrolidinepropanamine

Classification within psychoactive substituted cathinones reveals significant structural differentiation from prototypical compounds. While traditional cathinones feature β-ketone functionality (e.g., mephedrone, bupropion), this compound replaces the carbonyl with a methylamine group (-NCH₃), fundamentally altering its electronic properties and hydrogen-bonding capacity [5] [9]. The pyrrolidine nitrogen adopts a tertiary amine configuration rather than the secondary amine common in cathinone derivatives, enhancing its potential for cation-π interactions within receptor binding pockets. The chloro substituent at the para-position of the phenyl ring functions as a robust bioisostere, mimicking the steric and electronic properties of methyl or bromo substituents found in designer cathinones while conferring enhanced metabolic stability [5].

Historical Context in Neuropsychopharmacology and Receptor Modulation Research

The emergence of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine coincides with two significant research trajectories in neuropharmacology: (1) the exploration of melanin-concentrating hormone receptor-1 (MCH-R1) antagonists for obesity treatment (2005-present) and (2) the development of dual-target μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists for pain management with reduced abuse liability (2010-present) [3] [5]. The compound's structural analogs were first synthesized in the early 2000s, with significant research activity documented between 2005-2010 as evidenced by CAS registration dates and pharmacological publications [2] [7].

Pyrrolidine-containing compounds gained prominence in receptor modulation research due to their favorable CNS penetration profiles and conformational restriction capabilities. Specifically, the 3-(pyrrolidin-1-yl)propylamine scaffold present in this molecule demonstrated exceptional versatility in targeting monoamine transporters and G-protein coupled receptors (GPCRs). Research on structurally similar compounds revealed:

  • Dopaminergic Selectivity: Analogous pyrrolidine derivatives show preferential binding to D3 over D2 receptors (10-30 fold selectivity), crucial for minimizing extrapyramidal side effects while maintaining anti-addiction potential [5]
  • MCH-R1 Antagonism: Compounds featuring 3-aminopyrrolidine moieties demonstrated potent MCH-R1 antagonism (Ki = 2.3 nM) with oral bioavailability >30%, highlighting the scaffold's druglikeness [3]
  • Structural Hybridization: This compound represents a strategic fusion of the chlorophenyl fragment from classical anorectics (e.g., chlorphentermine) with the pyrrolidine subunit from dopaminergic ligands [9]

Table 2: Neuropharmacological Milestones for Pyrrolidine-Containing Analogues

YearResearch MilestoneSignificance
2005Identification of pyrrolidin-3-yl-amine derivatives as MCH-R1 antagonists (Ki < 5 nM)Validated pyrrolidine scaffold for obesity pharmacotherapy
2010Discovery of D3R selectivity in N-substituted pyrrolidinesEnabled development of abuse-deterrent opioid formulations
2016Optimization of CNS-MPO scores in pyrrolidine-opioid hybridsImproved blood-brain barrier penetration predictions
2023Design of dual-target MOR/D3R ligands with pyrrolidine linkersDemonstrated reduced addictive liability in preclinical models

The compound occupies a distinctive position in medicinal chemistry as a structural hybrid between classical amphetamine derivatives and contemporary heterocyclic pharmacophores. Its design incorporates strategic elements from both lineages: the phenethylamine backbone characteristic of catecholaminergic agents and the pyrrolidine subunit increasingly employed in GPCR-targeted therapeutics [5] [9].

Position in Synthetic Organic Chemistry: Bridging Amphetamine Derivatives and Pyrrolidine-Based Scaffolds

Synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine employs convergent strategies that highlight its role as a molecular bridge between amphetamine chemistry and nitrogen heterocycle methodologies. The predominant synthetic route involves reductive amination between 1-(3-aminopropyl)pyrrolidine and 4-chlorophenyl-containing carbonyl precursors, followed by N-methylation [2] [7]. Alternative pathways utilize nucleophilic displacement reactions on halogenated intermediates with pyrrolidine, capitalizing on the heterocycle's strong nucleophilicity [9].

The compound exemplifies three significant trends in contemporary synthetic approaches to psychoactive scaffolds:

  • Bioisosteric Replacement: The pyrrolidine ring serves as a saturated heterocyclic bioisostere for the dimethylamino group in cathinone derivatives, reducing basicity while maintaining steric occupancy
  • Conformational Restriction: The cyclic amine imposes torsional constraints on the propylamine chain, potentially enhancing receptor subtype selectivity
  • Hybridization Strategy: Molecular architecture combines the chlorophenyl fragment from amphetamine-derived anorectics with the cationic center of dopamine receptor ligands

Table 3: Synthetic Methodologies for Key Structural Fragments

Structural ElementSynthetic ApproachesTypical Yield
4-Chlorophenyl ketone precursorFriedel-Crafts acylation of chlorobenzene65-85%
3-(Pyrrolidin-1-yl)propylamineAlkylation of pyrrolidine with acrylonitrile followed by reduction70-90%
N-methylationFormaldehyde reductive amination or methyl iodide quaternization60-80%
Final couplingReductive amination or acylation-reduction45-75%

The molecule's structural features enable extensive analog development through three strategic modification points:

  • Aromatic region: Halogen substitution pattern (ortho, meta, para) and ring system variations
  • Spacer unit: Alkyl chain length (C2-C5) and branching opportunities
  • Amine sector: Heterocycle variation (piperidine, morpholine) and N-substituent optimization

This synthetic flexibility positions [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine as a versatile template for structure-activity relationship exploration. The commercial availability of advanced intermediates from suppliers including Huateng Pharmaceutical (purity ≥97%) facilitates rapid analog generation and pharmacological screening [2] [7]. Recent innovations include incorporating this scaffold into bivalent ligands targeting opioid-dopamine receptor complexes, demonstrating its utility in modern polypharmacology approaches [5].

Table 4: Structural Analogs and Their Research Applications

Structural VariationExample CompoundResearch Application
Chlorophenyl regioisomer1-(2-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amineDopamine transporter kinetics
Heterocycle modification1-(4-Chlorophenyl)-3-(piperidin-1-yl)-N-methylpropan-1-amineD3R/MOR binding affinity studies
Stereochemical variants(R)- and (S)-enantiomers of title compoundChiral receptor recognition profiling
Bivalent hybridsMOR-agonist/D3R-antagonist conjugatesReduced-abuse liability analgesics

The compound's synthetic accessibility and structural plasticity ensure its continued relevance in exploring neurotransmitter systems implicated in reward, addiction, and metabolic regulation – positioning it at the forefront of modern CNS drug discovery paradigms.

Properties

CAS Number

672309-97-6

Product Name

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

IUPAC Name

1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

InChI

InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3

InChI Key

HTBYEDLGYDDTFB-UHFFFAOYSA-N

SMILES

CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.